molecular formula C21H18N2O3 B5751122 N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide

N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B5751122
M. Wt: 346.4 g/mol
InChI Key: QQEJSMVGHYLAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins in the body. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Biochemical and Physiological Effects:
N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, there are some limitations to its use. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a high melting point, which can make it difficult to dissolve in certain solvents.

Future Directions

There are several future directions for the research and development of N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide. One potential direction is the synthesis of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which can lead to a better understanding of its pharmacological effects. Additionally, the potential use of this compound in the treatment of various diseases such as cancer and inflammation should be further explored.

Synthesis Methods

The synthesis of N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide involves the reaction of 4-methylbenzaldehyde with benzylamine to form N-benzyl-4-methylbenzamide. This intermediate is then reacted with nitric acid to form N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a precursor in the synthesis of various organic compounds.

properties

IUPAC Name

N-benzyl-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-16-10-12-19(13-11-16)22(15-17-6-3-2-4-7-17)21(24)18-8-5-9-20(14-18)23(25)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEJSMVGHYLAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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